Methylproamine Methylproamine a radioprotective agent; structure in first source
Brand Name: Vulcanchem
CAS No.: 188247-01-0
VCID: VC0003663
InChI: InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
SMILES: Array
Molecular Formula: C28H31N7
Molecular Weight: 465.6 g/mol

Methylproamine

CAS No.: 188247-01-0

Cat. No.: VC0003663

Molecular Formula: C28H31N7

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Methylproamine - 188247-01-0

Specification

CAS No. 188247-01-0
Molecular Formula C28H31N7
Molecular Weight 465.6 g/mol
IUPAC Name N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Standard InChI InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
Standard InChI Key ADKLMOJIJGHCCD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C

Introduction

Chemical Identity and Structural Characteristics

Methylproamine (C28H31N7\text{C}_{28}\text{H}_{31}\text{N}_7, molecular weight 465.6 g/mol) is a derivative of the Hoechst 33342 ligand, modified to enhance electron-donating capacity and DNA affinity . Its IUPAC name, N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline, reflects a complex structure featuring two benzimidazole rings linked to a dimethylaminophenyl group and a methylpiperazine substituent . The compound’s planar configuration facilitates minor groove binding, as confirmed by X-ray crystallography of its complex with the DNA dodecamer d(CGCGAATTCGCG)₂ .

Crystallographic Insights

Crystal structures reveal that methylproamine binds preferentially to AT-rich regions of DNA, with hydrogen bonds forming between the benzimidazole nitrogen atoms and DNA base edges . The methylpiperazine moiety extends into the solvent, minimizing steric hindrance and enhancing solubility. This structural adaptability allows the ligand to maintain tight binding (binding constant Kd107K_d \approx 10^{-7} M) while permitting electron transfer reactions critical for radioprotection .

Mechanism of Radioprotection

Methylproamine operates through a dual mechanism: direct DNA protection and chemical repair of radiation-induced lesions.

DNA Binding and Shielding

By occupying the minor groove, methylproamine sterically hinders hydroxyl radical access to DNA, reducing direct strand breaks . Competitive binding assays show it displaces Hoechst 33342 at 1:10 molar ratios, indicating superior affinity .

Electron Transfer Repair

The compound’s electron-rich aromatic system donates electrons to neutralize DNA radicals formed during irradiation. Pulse radiolysis experiments demonstrate rapid electron transfer rates (ket109M1s1k_{et} \approx 10^9 \, \text{M}^{-1}\text{s}^{-1}), repairing guanine radical cations before permanent oxidative damage occurs . This contrasts with thiol-based protectors like WR1065, which act via hydrogen donation and require millimolar concentrations .

Preclinical Efficacy Data

In Vitro Radioprotection

In V79 hamster lung fibroblasts, methylproamine achieved a dose-modifying factor (DMF) of 2.1 at 30 μM, compared to WR1065’s DMF of 1.5 at 4 mM . Cell survival curves (Table 1) illustrate its potency:

Concentration (μM)Radiation Dose (Gy)Survival (%)DMF
0 (Control)6101.0
3012.6102.1
10014.7102.45

Table 1: Dose-modifying factors for methylproamine in V79 cells .

Toxicity Profile

Methylproamine exhibits low cytotoxicity, with an LD₅₀ > 500 μM in human lymphocytes . This contrasts with WR1065, which causes hypotension and nausea at therapeutic doses .

Comparative Analysis with Traditional Radioprotectors

Methylproamine’s advantages over aminothiols include:

  • Potency: 100-fold higher activity per molar unit .

  • Stability: No disulfide formation or rapid metabolic clearance .

  • Targeted Action: DNA-localized protection minimizes off-target effects .

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